molecular formula C7H9NO2 B1283473 Methyl 4-methyl-1H-pyrrole-3-carboxylate CAS No. 40318-15-8

Methyl 4-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1283473
CAS RN: 40318-15-8
M. Wt: 139.15 g/mol
InChI Key: CXMYWJRJTQUXQD-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylates. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a carboxylate group attached to the pyrrole ring. The specific methyl group at the 4-position of the pyrrole ring distinguishes it from other pyrrole carboxylates.

Synthesis Analysis

The synthesis of related methyl pyrrole carboxylates involves various catalytic and reactive processes. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Another method includes the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 3-(arylamino)-1H-inden-1-ones to yield spiroheterocyclic compounds . These methods demonstrate the versatility of pyrrole carboxylates in chemical synthesis and their potential as scaffolds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of methyl pyrrole carboxylates has been studied using various spectroscopic and theoretical methods. For example, a combined experimental and theoretical approach, including DFT and AIM studies, was used to analyze the synthesis, molecular structure, and spectroscopic properties of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . Similarly, the structure of methyl pyrrole-2-carboxylate was investigated through IR spectra and ab initio RHF calculations, revealing information about its conformational isomers .

Chemical Reactions Analysis

Methyl pyrrole carboxylates can undergo various chemical reactions, forming complex structures with potential therapeutic applications. For instance, methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were prepared and further reacted with heterocyclic amines to yield N-2-hydroxy-3-heteroaminopropyl-substituted compounds . These reactions highlight the reactivity of the pyrrole ring and its utility in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl pyrrole carboxylates are influenced by their molecular structure. The experimental and theoretical vibrational frequencies, geometric parameters, and molecular energy values of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate were investigated, providing insights into its anti-tumor and anti-inflammatory properties . These properties are crucial for the development of new pharmaceuticals and for understanding the behavior of these compounds in biological systems.

Scientific Research Applications

Antimicrobial Agent Synthesis

Methyl 4-methyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. A study synthesized a series of these compounds, revealing significant antibacterial and antifungal activity. The presence of the heterocyclic ring in these compounds contributes to their antimicrobial properties, and the introduction of a methoxy group enhances this activity (Hublikar et al., 2019).

Synthesis of α-Aminopyrrole Derivatives

Research has developed a synthesis process for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. These compounds, as part of a cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation, are useful in generating pyrrole-containing products of intra/intermolecular azo coupling and carbenes under photolysis (Galenko et al., 2019).

Building Blocks in Medicinal Chemistry

Methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates have been synthesized as interesting building blocks for accessing nitrogen heterocycles with potential therapeutic interest. These compounds are derived from commercial arylacetonitriles and hold significance in medicinal chemistry (Rochais et al., 2004).

Catalysis in One-Pot Synthesis

Methyl 4-aminopyrrole-2-carboxylates have been synthesized using a one-pot mode involving relay catalytic cascade reactions. This process enables the introduction of a substituent at the pyrrole nitrogen via nucleophilic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Galenko et al., 2015).

Spectroscopic Studies

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, a derivative, has been investigated for its vibrational frequencies and molecular energy values through spectroscopic studies. Such studies contribute to understanding the molecular structure and properties of these compounds, aiding in their application in various scientific fields (Sert et al., 2014).

Safety And Hazards

The compound is associated with the GHS07 hazard pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMYWJRJTQUXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570863
Record name Methyl 4-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-1H-pyrrole-3-carboxylate

CAS RN

40318-15-8
Record name Methyl 4-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using p-toluenesulfonylmethyl isocyanide (94.6 g), methyl crotonate (48.5 g) and potassium tert-butoxide (76.7 g), a procedure as in Reference Example 39 was performed to give the title compound as a pale-yellow solid (yield 16.8 g, 25%).
Quantity
94.6 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
76.7 g
Type
reactant
Reaction Step Three
Yield
25%

Synthesis routes and methods II

Procedure details

By a similar operation as in Reference Example 19 and using p-toluenesulfonylmethyl isocyanide (94.6 g), methyl crotonate (48.5 g) and potassium tert-butoxide (76.7 g), the title compound was obtained as a pale-yellow solid (yield 16.8 g, 25%).
Quantity
94.6 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
76.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of potassium tert-butoxide (76.7 g) in tetrahydrofuran (900 mL) was added dropwise a solution of p-toluenesulfonylmethyl isocyanide (94.6 g) and methyl crotonate (48.5 g) in tetrahydrofuran (900 mL) over 30 min. The reaction mixture was stirred at room temperature for 3 hr, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=4:1) to give the title compound as a white solid (yield 16.8 g, 25%).
Quantity
76.7 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
94.6 g
Type
reactant
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
25%

Synthesis routes and methods IV

Procedure details

WO 00/71129 describes the preparation of 1,4-dihydro-5-alkyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylates, key intermediates in the synthesis of pyrrolotriazine carboxamide and benzamide compounds of formula I, by reacting a Michael acceptor such as methyl crotonate with an anion of tosylmethyl isocyanide (TosMIC) to give 4-methylpyrrole-3-carboxylic acid methyl ester. The resulting 4-methylpyrrole-3-carboxylic acid methyl ester is acylated with trichloroacetyl chloride in the presence of aluminum chloride to afford 2-trichloroacetyl-3-methylpyrrole-4-carboxylic acid methyl ester. Treatment of 2-trichloroacetyl-3-methylpyrrole-4-carboxylic acid methyl ester with sodium methoxide produces 3-methylpyrrole-2,4-dicarboxylic acid methyl ester. N-amination of 3-methylpyrrole-2,4-dicarboxylic acid methyl ester using an aminating reagent such as diphenyl phosphoryl hydroxylamine affords 1-amino-3-methylpyrrole-2,4-dicarboxylic acid methyl ester. Finally, reaction of 1-amino-3-methylpyrrole-2,4-dicarboxylic acid methyl ester with formamide at elevated temperature gives 1,4-dihydro-5-methyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester (Hunt, J. T.; Bhide, R. S.; Borzilleri, R. M.; Qian, L. WO 00/71129, Nov. 30, 2000). Although a number of 1,4-dihydro-5-substitued-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylates can be prepared by this method, this process is limited due to its lengthy chemical transformations, the use of hazardous aminating reagents and expensive chromatographic separation of products. WO 02/40486 describes an improved synthesis of 3-methylpyrrole-2,4-dicarboxylates by condensing ethaldehyde and isocyanoacetates in the presence of DBU. The synthesis is shorter, however, generation of the side-product, cyanide, is a safety concern. Preparation of 6-ethyl-1,2,4-triazin-5-one by Raney nickel mediated desulfurization of 6-ethyl-1,2,4-triazin-5-one-3-thione has been reported (Taft, W. E.; Shepherd, R. G. J. Med. Chem. (1967), 10, at 883).
[Compound]
Name
1,4-dihydro-5-alkyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyrrolotriazine carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
… (b) Methyl 4-methyl-1H-pyrrole-3-carboxylate (1): To a stirred suspension of NaH (60% dispersion in mineral oil, 13.2 g, 330 mmol) in anhydrous Et 2 O (200 mL) was added a solution …
Number of citations: 12 www.sciencedirect.com
H Nishida, A Hasuoka, Y Arikawa, O Kurasawa… - Bioorganic & medicinal …, 2012 - Elsevier
… To a solution of methyl 4-methyl-1H-pyrrole-3-carboxylate 35 (5.0 g, 35.9 mmol) in THF (60 mL) was added NBS (6.39 g, 35.9 mmol) at −78 C. After being stirred 15 min at −78 C, …
Number of citations: 53 www.sciencedirect.com
J Wang, Y Xie, Z Wang, QH Song - Sensors and Actuators B: Chemical, 2014 - Elsevier
… The BNP was synthesized via a four-step route with methyl 4-methyl-1H-pyrrole-3-carboxylate (compound 1) as the staring material [50]. The formylation of compound 1 was achieved …
Number of citations: 29 www.sciencedirect.com
S Sengmany, S Vasseur, A Lajnef… - European Journal of …, 2016 - Wiley Online Library
The rarely described 4‐(hetero)aryl‐6‐pyrrolylpyrimidines are prepared by electroreductive nickel‐catalysed cross‐coupling reactions between aryl halides and chloropyrimidines. …
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
JK Laha, S Sharma, S Kirar… - The Journal of Organic …, 2017 - ACS Publications
A de novo design and synthesis of N-heteroaryl-fused vinyl sultams as templates for programming chemical reactions on vinyl sultam periphery or (hetero)aryl ring is described. The key …
Number of citations: 15 pubs.acs.org
U Klimczak - 2022 - epub.uni-regensburg.de
The present thesis concerns the synthesis and the reactivity of monocyclopropanated pyrroles in particular their application in Heck reaction. In the first part of the work, a range of 2-…
Number of citations: 3 epub.uni-regensburg.de

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